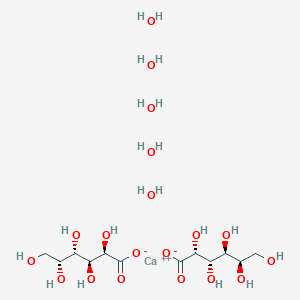
Calium-D-galactonate pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium-D-galactonate pentahydrate is an organic compound with the chemical formula C6H10CaO7·5H2O. It is the calcium salt of D-galactonic acid and is commonly used in various applications due to its solubility in water and its role as a calcium supplement. This compound is often utilized in the food industry as a food additive to increase acidity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium-D-galactonate pentahydrate can be synthesized from D-galactose through a series of chemical reactions. One efficient procedure involves the reaction of D-lyxose with cyanide to form epimeric nitriles, which are then hydrolyzed to produce epimeric aldonic acids. These acids are converted to their calcium salts, and the calcium D-galactonate pentahydrate is separated and crystallized .
Industrial Production Methods
In industrial settings, the production of calcium-D-galactonate pentahydrate typically involves the neutralization of D-galactonic acid with calcium carbonate or calcium hydroxide. The resulting solution is then crystallized to obtain the pentahydrate form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium-D-galactonate pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form D-galactaric acid.
Reduction: Reduction reactions can convert it back to D-galactose.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions include D-galactaric acid from oxidation and D-galactose from reduction. Substitution reactions can yield various metal galactonates depending on the substituting metal ion.
Wissenschaftliche Forschungsanwendungen
Calcium-D-galactonate pentahydrate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organic compounds and as a standard in analytical chemistry.
Biology: The compound is studied for its role in calcium metabolism and its effects on cellular processes.
Medicine: It is used as a calcium supplement in the treatment of calcium deficiency and related disorders.
Industry: In the food industry, it is used as a food additive to enhance the stability and acidity of food products
Wirkmechanismus
The mechanism of action of calcium-D-galactonate pentahydrate involves its dissociation in aqueous environments to release calcium ions and D-galactonate. The calcium ions play essential roles in various physiological processes, including bone formation, muscle contraction, and nerve function. The D-galactonate acts as a chelating agent, enhancing the bioavailability of calcium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium glucoheptonate
Uniqueness
Calcium-D-galactonate pentahydrate is unique due to its specific molecular structure, which allows it to form stable complexes with calcium ions. This stability enhances its solubility and bioavailability compared to other calcium salts. Additionally, its role as a food additive sets it apart from other calcium compounds that may not have similar applications .
Eigenschaften
IUPAC Name |
calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYWVMUWGXQZBD-TYCUOJIBSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32CaO19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
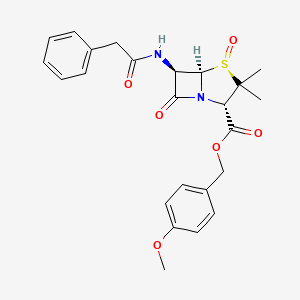
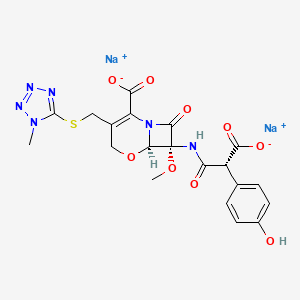
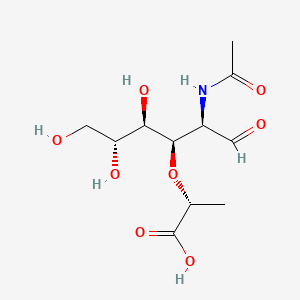
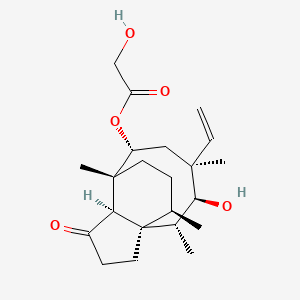
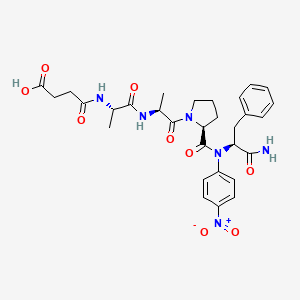
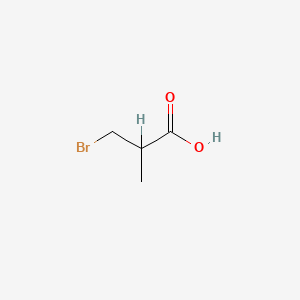
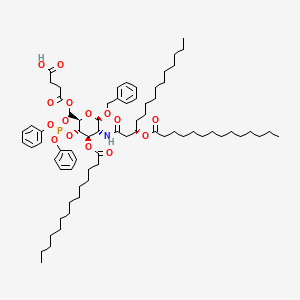

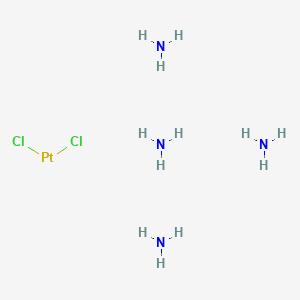
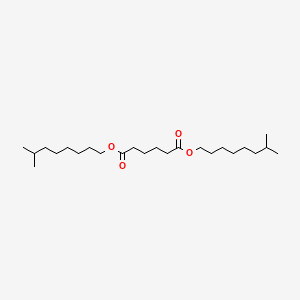
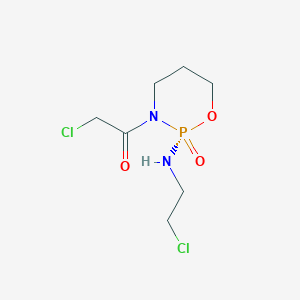
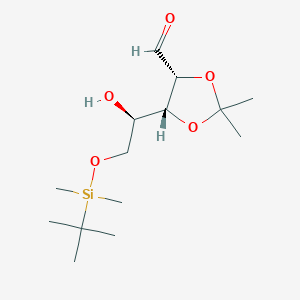
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7945284.png)

